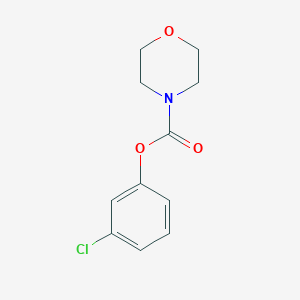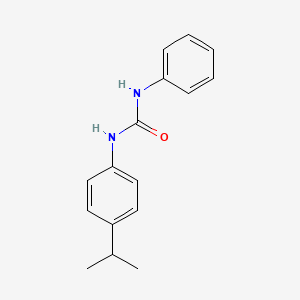
N-(2-ethoxyphenyl)-3-(4-isopropylphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of acrylamide derivatives often involves free-radical polymerization techniques and specific reactions tailored to introduce functional groups that impart desired properties to the resulting compound or polymer. For example, polymers derived from N-isopropylacrylamide copolymerized with azobenzene-containing acrylamides exhibit photoresponsive affinity to water, demonstrating the versatility of acrylamide derivatives in creating materials with unique functionalities (Akiyama & Tamaoki, 2004). Similarly, diastereoselective synthesis methods have been developed for specific acrylamide derivatives, showcasing the chemical flexibility and potential for creating structurally diverse compounds (Bondock et al., 2014).
Molecular Structure Analysis
The molecular structure of acrylamide derivatives is crucial in determining their chemical reactivity and physical properties. X-ray crystallography and spectroscopic methods such as IR, NMR, and mass spectroscopy play a significant role in elucidating the structures of these compounds. For instance, novel acrylamide derivatives have been characterized to confirm their stereochemistry and structure, contributing to our understanding of their molecular configurations and potential interactions (Bondock et al., 2014).
Chemical Reactions and Properties
Acrylamide derivatives engage in various chemical reactions, including copolymerization, which can significantly alter their properties and applications. The incorporation of azobenzene units, for example, imparts photoresponsive behavior to polymers, allowing them to respond to UV and visible light by changing their hydrophobicity and solution temperatures (Akiyama & Tamaoki, 2004). This highlights the reactive versatility of acrylamide derivatives and their potential for creating stimuli-responsive materials.
Physical Properties Analysis
The physical properties of acrylamide derivatives, such as solubility, phase transition temperatures, and hydrophobicity, are influenced by their molecular structure and the nature of substituents. Polymers with lower critical solution temperatures (LCSTs) exhibit temperature-dependent solubility in water, which is a valuable property for applications in drug delivery and responsive coatings. The study of polymers derived from N-isopropylacrylamide and azobenzene-containing acrylamides provides insight into how structural modifications can alter physical properties like LCST and hydrophobicity (Akiyama & Tamaoki, 2004).
Chemical Properties Analysis
The chemical properties of acrylamide derivatives, including reactivity, stability, and interactions with other molecules, are critical for their practical applications. The introduction of specific functional groups can enhance reactivity towards certain reagents or substrates, opening avenues for their use in complex chemical syntheses and material science applications. For instance, the synthesis and characterization of acrylamide derivatives with specific substituents have been explored to understand their potential as intermediates in organic synthesis and polymer science (Convertine et al., 2004).
Propriétés
IUPAC Name |
(E)-N-(2-ethoxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-4-23-19-8-6-5-7-18(19)21-20(22)14-11-16-9-12-17(13-10-16)15(2)3/h5-15H,4H2,1-3H3,(H,21,22)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJJEBHJDNSZCB-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C=CC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1NC(=O)/C=C/C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-ethyl-N-methyl-N-[3-(tetrahydro-2-furanyl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5671737.png)
![3-(4-fluorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5671749.png)
![ethyl (3-phenylbenzo[f]quinolin-1-yl)acetate](/img/structure/B5671755.png)
![2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-5-methylphenol](/img/structure/B5671783.png)
![5-({5-[(4-methylphenyl)thio]-2-furyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5671801.png)
![{(3R*,4R*)-4-(4-morpholinylmethyl)-1-[4-(1H-pyrazol-4-yl)butanoyl]-3-pyrrolidinyl}methanol](/img/structure/B5671804.png)
![2-(dimethylamino)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5671812.png)


![N-[2-(4-fluorophenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5671826.png)
